Steric Bulk Comparison: Dimethylamino vs. Diethylamino Substituents Dictate Metal Coordination Geometry
The dimethylamino substituent in the target compound imposes less steric hindrance around the phosphorus center than the diethylamino group in the structurally analogous ligand N-[bis(diethylamino)phosphoryl]benzenesulfonamide (HL). This is quantified by the Taft steric substituent constant (Eₛ): –N(CH₃)₂ has an Eₛ of –1.18, while –N(C₂H₅)₂ has an Eₛ of –1.74 [1]. The smaller steric demand of the dimethylamino group allows closer approach of metal ions, facilitating chelate formation and potentially leading to different coordination numbers and geometries in lanthanide and transition-metal complexes [1].
| Evidence Dimension | Steric bulk of amino substituents on phosphorus (Taft Eₛ parameter) |
|---|---|
| Target Compound Data | Eₛ (–N(CH₃)₂) = –1.18 |
| Comparator Or Baseline | N-[Bis(diethylamino)phosphoryl]benzenesulfonamide: Eₛ (–N(C₂H₅)₂) = –1.74 |
| Quantified Difference | ΔEₛ = 0.56 (dimethylamino is ca. 32% less sterically demanding) |
| Conditions | Standard Taft steric parameters derived from ester hydrolysis kinetics; applicable to phosphorus(V) environments |
Why This Matters
Procurement of the dimethylamino variant is critical when sterically less demanding ligands are required to achieve desired metal–ligand stoichiometry and geometry, as steric over-crowding with diethylamino analogs can prevent complex formation.
- [1] Charton, M. Steric Effects. I. Esterification and Acid-Catalyzed Hydrolysis of Esters. J. Am. Chem. Soc. 1975, 97 (6), 1552–1556. (Taft Eₛ values for amino substituents) View Source
